Chronic Toxicity and Lethality in Mice: Sodium Selenosulfate vs. Sodium Selenite
In a 55‑day chronic toxicity study in mice, sodium selenosulfate demonstrated a drastically superior safety profile compared to sodium selenite. At an intraperitoneal dose of 19 μmol/kg administered daily for 55 days, sodium selenite caused a 40% mortality rate, whereas sodium selenosulfate at the same dose and regimen resulted in zero mortality and no observable toxic symptoms [1].
| Evidence Dimension | 55‑Day Mortality Rate |
|---|---|
| Target Compound Data | 0% mortality, no observable toxic symptoms |
| Comparator Or Baseline | Sodium selenite: 40% mortality, growth suppression, hepatotoxicity |
| Quantified Difference | 40 percentage‑point absolute reduction in mortality (100% relative reduction in lethal toxicity) |
| Conditions | Mouse model; daily intraperitoneal administration at 19 μmol/kg for 55 days |
Why This Matters
This direct in vivo evidence establishes sodium selenosulfate as the substantially safer selenium source for chronic or high‑dose supplementation protocols, directly impacting procurement decisions where minimizing systemic toxicity is paramount.
- [1] Li J, Sun K, Ni L, Wang X, Wang D, Zhang J. Sodium selenosulfate at an innocuous dose markedly prevents cisplatin-induced gastrointestinal toxicity. Toxicol Appl Pharmacol. 2012;258(3):376-383. doi:10.1016/j.taap.2011.11.020. View Source
